molecular formula C11H8FNO4 B2449189 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 953718-97-3

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2449189
CAS No.: 953718-97-3
M. Wt: 237.186
InChI Key: JJOTVYNDKCWFOX-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

The compound acts as a potent negative allosteric modulator (NAM) . It interacts with its target, mGluR2, by binding to an allosteric site on the receptor. This binding changes the receptor’s conformation, reducing its ability to respond to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway. This pathway plays a crucial role in synaptic plasticity, learning, and memory. The downstream effects of this modulation are yet to be fully understood and are the subject of ongoing research .

Result of Action

The molecular and cellular effects of the compound’s action involve a reduction in the excitatory signaling mediated by glutamate. This can potentially alleviate the symptoms of neuropsychiatric disorders and conditions where glutamate signaling is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOTVYNDKCWFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953718-97-3
Record name 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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